
Sunitinib N-oxide
描述
Sunitinib N-oxide is a metabolite of sunitinib, a multi-targeted tyrosine kinase inhibitor used primarily in cancer treatment. This compound is formed through the oxidation of sunitinib and has been studied for its pharmacological and toxicological properties .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of sunitinib N-oxide involves the oxidation of sunitinib. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent like methanol or dichloromethane and is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of the oxidizing agent, reaction time, and temperature. The process may also involve purification steps like crystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions: Sunitinib N-oxide primarily undergoes reduction and substitution reactions. It can be reduced back to sunitinib under specific conditions or can participate in substitution reactions where the N-oxide group is replaced by other functional groups .
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions
Major Products:
Reduction: Sunitinib
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Pharmacological Properties and Mechanism of Action
Sunitinib, through its active metabolite SNO, exhibits potent inhibition of several receptor tyrosine kinases (RTKs), including:
- Vascular Endothelial Growth Factor Receptors (VEGFRs)
- Platelet-Derived Growth Factor Receptors (PDGFRs)
- Stem Cell Factor Receptor (c-KIT)
- FMS-like Tyrosine Kinase 3 (FLT3)
These interactions are crucial for its antitumor and antiangiogenic activities, making it effective in inhibiting tumor growth and metastasis .
Analytical Methods for Quantification
Recent advancements have focused on developing reliable methods for quantifying Sunitinib N-oxide in biological samples. Notable techniques include:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
- High-Performance Liquid Chromatography (HPLC)
These methods enable precise measurement of SNO levels in human serum and other biological fluids, essential for pharmacokinetic studies and therapeutic monitoring .
Cancer Treatment
This compound plays a role in the pharmacological effects of sunitinib, contributing to its efficacy in treating advanced renal cell carcinoma and gastrointestinal stromal tumors. Clinical trials have demonstrated that patients receiving sunitinib exhibit improved progression-free survival compared to traditional therapies .
Biomarker Potential
Emerging research suggests that the levels of this compound may serve as a biomarker for treatment efficacy. For instance, hypertension induced by sunitinib treatment has been correlated with improved clinical outcomes, indicating that monitoring SNO levels could provide insights into therapeutic responses .
Quantitative Analysis in Clinical Settings
A study developed a quantitative method for measuring this compound using supported liquid extraction techniques combined with LC-MS/MS. This method demonstrated high sensitivity and specificity, allowing for effective monitoring of SNO levels in patients undergoing sunitinib therapy .
Photodegradation Studies
Research has explored the photodegradation of sunitinib into this compound under various environmental conditions. Understanding this process is crucial for ensuring drug stability and efficacy during storage and administration .
Summary of Findings
The applications of this compound extend beyond its role as a metabolite of sunitinib; it is integral to understanding the drug's pharmacodynamics, therapeutic monitoring, and potential as a biomarker for treatment efficacy. The following table summarizes key findings related to SNO's applications:
Application Area | Description |
---|---|
Pharmacological Properties | Inhibits multiple RTKs critical for tumor growth and angiogenesis |
Analytical Techniques | LC-MS/MS and HPLC methods developed for quantifying SNO in biological samples |
Clinical Relevance | Associated with improved outcomes in cancer therapy; potential biomarker for treatment efficacy |
Stability Studies | Investigated photodegradation pathways affecting drug formulation and delivery |
作用机制
Sunitinib N-oxide exerts its effects by inhibiting multiple receptor tyrosine kinases, similar to sunitinib. These include vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT receptors. The inhibition of these receptors disrupts cellular signaling pathways involved in tumor growth and angiogenesis .
相似化合物的比较
N-desethyl sunitinib: Another major metabolite of sunitinib formed through deethylation.
Sunitinib malate: The parent compound used in cancer treatment.
Uniqueness: Sunitinib N-oxide is unique due to its formation through oxidation and its distinct pharmacokinetic properties. Unlike N-desethyl sunitinib, which retains similar activity to sunitinib, this compound has a significantly lower activity, making it less effective as a therapeutic agent .
By understanding the properties and applications of this compound, researchers can better comprehend the metabolism and pharmacology of sunitinib, leading to improved therapeutic strategies and analytical methods.
生物活性
Sunitinib N-oxide, a metabolite of the multi-targeted receptor tyrosine kinase inhibitor sunitinib, has garnered attention for its biological activities, particularly in cancer therapy and neuroprotection. This article discusses the compound's biological activity, mechanisms of action, and clinical implications based on diverse research findings.
Overview of this compound
Sunitinib is primarily used in the treatment of advanced renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GISTs). Its efficacy is attributed to its ability to inhibit multiple receptor tyrosine kinases (RTKs), which play critical roles in tumor growth, progression, and angiogenesis. This compound is formed through metabolic processes and may exhibit distinct biological properties compared to its parent compound.
Inhibition of Nitric Oxide Synthase
Research indicates that this compound may exert neuroprotective effects by inhibiting nitric oxide synthase (NOS), particularly neuronal NOS (nNOS). A study demonstrated that sunitinib effectively reduced low-potassium-induced neuronal apoptosis in cerebellar granule neurons (CGNs) and MPP+-induced neuronal death in SH-SY5Y cells. The compound was shown to decrease nitric oxide levels, NOS activity, and nNOS expression, suggesting a mechanism where this compound mitigates neurotoxicity via NO modulation .
Vascular Effects and Hypertension
Sunitinib treatment is often associated with hypertension due to its inhibition of vascular endothelial growth factor (VEGF) signaling, leading to decreased production of nitric oxide in vascular endothelial cells. This hypertensive response has been correlated with improved clinical outcomes in patients with solid tumors . The relationship between sunitinib-induced hypertension and its therapeutic efficacy highlights the potential role of this compound in modulating vascular responses during treatment.
Efficacy in Cancer Treatment
This compound's role as an active metabolite has been investigated in various clinical settings. A review highlighted that first-line therapy with sunitinib resulted in a median progression-free survival (PFS) of 6.0 months and overall survival (OS) of 24.7 months in patients with metastatic RCC . The response rates varied, with a complete response observed in 1.8% of patients and partial responses in 30.9%. These findings underscore the importance of understanding the pharmacokinetics and biological activity of this compound for optimizing therapeutic strategies.
Case Studies
Several case studies have documented the adverse effects associated with sunitinib treatment, including hypertension and other side effects such as hand-foot syndrome and hypothyroidism. In one cohort study, the incidence of all-grade hypertension was reported at 30%, with grade 3-4 hypertension at 12% . Interestingly, the development of hypertension during treatment was associated with improved outcomes, suggesting that monitoring blood pressure could serve as a biomarker for therapeutic efficacy.
Data Table: Summary of Findings on this compound
属性
IUPAC Name |
N,N-diethyl-2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-5-27(30,6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVCKYIYMUMFC-ATVHPVEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356068-99-0 | |
Record name | Sunitinib N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUNITINIB N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2R9A2TLL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。